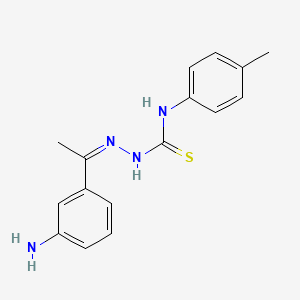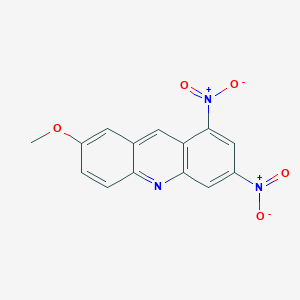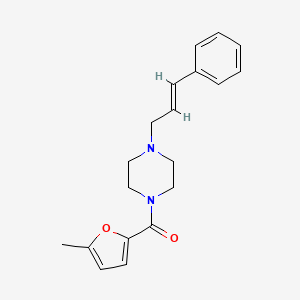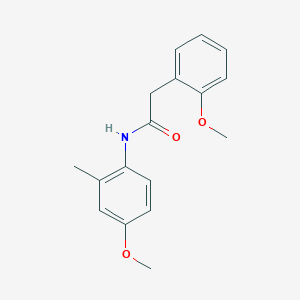![molecular formula C12H9N3O3 B5399813 3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid](/img/structure/B5399813.png)
3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid, also known as nicotinamide riboside (NR), is a pyridine-nucleoside form of vitamin B3. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme found in all living cells that plays a crucial role in cellular metabolism. NR has gained attention in recent years due to its potential therapeutic applications in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.
Mecanismo De Acción
NR acts as a precursor to NAD+, a coenzyme that plays a crucial role in cellular metabolism. NAD+ is involved in a variety of cellular processes, including energy production, DNA repair, and cellular signaling. NR is converted to NAD+ through a series of enzymatic reactions, including phosphorylation by NR kinase and conversion to NMN by NAMPT. Increased NAD+ levels have been shown to improve mitochondrial function, cellular signaling, and DNA repair.
Biochemical and Physiological Effects:
NR has been shown to have a variety of biochemical and physiological effects. Studies have shown that NR supplementation can increase NAD+ levels in cells and tissues, leading to improvements in metabolic function, mitochondrial function, and cellular signaling. NR has also been shown to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, NR has been shown to have anti-inflammatory and anti-cancer properties, with potential applications in the treatment of inflammatory disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NR has several advantages for use in laboratory experiments. It is stable and easy to handle, and can be easily synthesized or purchased from commercial sources. NR has also been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, there are also limitations to the use of NR in laboratory experiments. NR is relatively expensive compared to other compounds, and its effects may vary depending on the cell type or tissue being studied. Additionally, the mechanisms underlying the effects of NR are still not fully understood, and further research is needed to elucidate these mechanisms.
Direcciones Futuras
There are several potential future directions for research on NR. One area of interest is the potential use of NR in the treatment of metabolic disorders such as obesity and type 2 diabetes. Studies have shown that NR supplementation can improve metabolic function and insulin sensitivity in animal models, and further research is needed to investigate its potential therapeutic applications in humans. Another area of interest is the potential use of NR in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. NR has been shown to have neuroprotective effects in animal models, and further research is needed to investigate its potential therapeutic applications in humans. Additionally, the mechanisms underlying the effects of NR are still not fully understood, and further research is needed to elucidate these mechanisms and identify potential targets for therapeutic intervention.
Métodos De Síntesis
NR can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of 3-cyanopyridine with 3-aminopyridine in the presence of a reducing agent, followed by hydrolysis to yield NR. Enzymatic conversion involves the use of enzymes such as NR kinase and 3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid riboside phosphoribosyltransferase (NAMPT) to convert 3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid to NR.
Aplicaciones Científicas De Investigación
NR has been the subject of numerous scientific studies in recent years, with research focusing on its potential therapeutic applications. Studies have shown that NR supplementation can increase NAD+ levels in cells and tissues, leading to improvements in metabolic function, mitochondrial function, and cellular signaling. NR has also been shown to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, NR has been shown to have anti-inflammatory and anti-cancer properties, with potential applications in the treatment of inflammatory disorders and cancer.
Propiedades
IUPAC Name |
3-(pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11(15-8-3-1-5-13-7-8)9-4-2-6-14-10(9)12(17)18/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMZVRERYENPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5399733.png)

![2-methyl-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5399741.png)
![2-ethoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5399744.png)

![3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5399760.png)
![5-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5399778.png)
![3-ethyl-2-[3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5399780.png)

![4-methoxy-3-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5399800.png)


![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5399823.png)
